
アメタンtrone
概要
説明
アメタントロンは、1,4-ビス[2-[(2-ヒドロキシエチル)アミノ]エチルアミノ]-9,10-アントラセンジオンとしても知られ、アントラセンジオン誘導体です。これは、抗腫瘍特性を持つことから、腫瘍学分野で注目すべき用途を持つ合成化合物です。アメタントロンは、別のアントラセンジオン誘導体であるミトキサントロンと構造的に関連していますが、キノン部分に隣接する環上のヒドロキシル基を欠いています .
2. 製法
合成経路と反応条件: アメタントロンの合成には、収束型の合成経路が用いられます。主な手順には、アメタントロンコアに対する二重求核置換反応と、それに続く「二重部位」1,3-双極子環状付加反応があり、これはほぼ定量的に1,4-二置換トリアゾールリンカーを与える . この合成経路は、最終生成物の高収率と高純度を保証するために設計されています。
工業生産方法: アメタントロンの工業生産は、通常、ラボ合成と同じ原理を用いた大規模合成で行われますが、効率とコスト効率のために最適化されています。このプロセスには、医薬品グレードの基準を満たすことを保証するための厳格な精製工程が含まれています。
科学的研究の応用
Pharmacological Properties
Ametantrone exhibits significant cytostatic and cytotoxic activities. It functions primarily through intercalation into DNA, which disrupts cellular replication and transcription processes. Studies have shown that while ametantrone and its analog mitoxantrone share structural similarities, their potency differs markedly. Mitoxantrone is reported to be 10-100 times more potent than ametantrone on a molar basis, particularly in its ability to condense nucleic acids .
Efficacy in Cancer Treatment
Ametantrone has been evaluated in various clinical settings, particularly for its effectiveness against different cancer types. A Phase II study assessed its activity using a human tumor cloning assay involving 105 patients. The results indicated limited efficacy, with significant reductions in tumor colony-forming units observed in only a few cases across breast, ovarian, melanoma, non-small cell lung cancers, and colon cancers .
Cancer Type | Number of Samples | Positive Response (≥50% Reduction) |
---|---|---|
Breast Cancer | 31 | 2 |
Ovarian Cancer | 25 | 2 |
Melanoma | 10 | 1 |
Non-Small Cell Lung Cancer | 8 | 2 |
Colon Cancer | 5 | 1 |
Pharmacokinetics
The pharmacokinetic profile of ametantrone was characterized in clinical trials. It demonstrated a mean terminal half-life of approximately 25 hours and a large volume of distribution averaging around 568 L/m². The clearance rate was noted at about 25.9 L/h/m², with minimal excretion of unchanged drug in urine .
Emerging Research and Innovations
Recent studies have focused on the development of novel derivatives of ametantrone aimed at enhancing its therapeutic index while reducing toxicity to healthy cells. For instance, a peptide derivative of ametantrone was synthesized that exhibited significantly lower cytotoxicity compared to both ametantrone and mitoxantrone on healthy cell lines .
Case Studies
Several case studies have documented the outcomes of patients treated with ametantrone:
- In one notable case involving advanced breast cancer, a patient exhibited partial remission following treatment with ametantrone combined with other chemotherapeutics.
- Another study highlighted the use of ametantrone in combination therapies for patients with refractory hematological malignancies, showing improved patient responses compared to monotherapy approaches.
作用機序
アメタントロンは、主にDNAへのインターカレーションによって効果を発揮し、DNA合成と修復を阻害します。このインターカレーションは、腫瘍細胞のDNAにインターストランドクロスリンクを形成し、その増殖を阻害します . この化合物は、DNA複製と細胞分裂に不可欠な酵素であるDNAトポイソメラーゼIIも阻害します . これらの機序は、抗腫瘍活性に総合的に寄与しています。
類似化合物:
ミトキサントロン: アメタントロンの二ヒドロキシル化アナログであり、化学療法で使用されていることで知られています。
ピキサントロン: 似たようなDNAインターカレーション特性を持つ別のアントラセンジオン誘導体ですが、構造的特徴と臨床用途が異なります.
アメタントロンの独自性: アメタントロンは、ミトキサントロンに比べて構造が単純であり、アントラセンジオン環上のヒドロキシル基を欠いているのが特徴です。この構造的な違いは、薬理学的プロファイルに影響を与え、特定の治療用途にとって価値のある化合物となっています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ametantrone involves a convergent synthetic pathway. The key steps include double nucleophilic substitution performed on the ametantrone core, followed by “double-site” 1,3-dipolar cycloaddition, which affords the 1,4-disubstituted triazole linker almost quantitatively . The synthetic route is designed to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of ametantrone typically involves large-scale synthesis using the same principles as laboratory synthesis but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to ensure the compound meets pharmaceutical-grade standards.
化学反応の分析
反応の種類: アメタントロンは、次のような様々な化学反応を起こします。
酸化: アメタントロンは特定の条件下で酸化されて、異なる酸化生成物を生成することができます。
還元: この化合物は還元反応も起こすことができ、薬理学的特性が変化することがあります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、置換反応によく用いられます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノン誘導体を生成する可能性があり、一方、還元はヒドロキノン誘導体を生成する可能性があります。
4. 科学研究における用途
アメタントロンは、次のような幅広い科学研究用途を持っています。
化学: 新しい抗がん特性を持つ可能性のある化合物を開発するための構造修飾のためのコア化学テンプレートとして使用されます.
生物学: タウ前mRNAの代替スプライシングを調節する能力について調査されており、神経変性疾患の研究に関連しています.
類似化合物との比較
Uniqueness of Ametantrone: Ametantrone is unique in its structural simplicity compared to mitoxantrone, lacking the hydroxyl groups on the anthracenedione ring. This structural difference influences its pharmacological profile, making it a valuable compound for specific therapeutic applications .
生物活性
Ametantrone, a derivative of anthracenedione, is primarily recognized for its potential in cancer therapy. This compound exhibits significant biological activity through various mechanisms, particularly its interaction with DNA and its cytotoxic effects on tumor cells. This article explores the biological activity of ametantrone, highlighting its pharmacokinetics, mechanisms of action, case studies, and relevant research findings.
Ametantrone's biological activity is largely attributed to its ability to induce DNA interstrand cross-links. This process is crucial for its anti-tumor effects, as it disrupts DNA replication and transcription, ultimately leading to cell death. The following key points summarize the mechanism:
- DNA Intercalation : Ametantrone intercalates into DNA, which stabilizes the drug-DNA complex and inhibits topoisomerase II activity. This inhibition is pivotal in preventing DNA unwinding during replication .
- Metabolic Activation : Ametantrone requires metabolic activation for effective DNA binding and cross-linking. Studies indicate that metabolic enzymes convert ametantrone into reactive intermediates that can covalently bind to DNA .
- Cytotoxicity : The compound exhibits cytotoxic properties against various cancer cell lines, including breast and ovarian cancers, by inducing apoptosis through DNA damage .
Pharmacokinetics
The pharmacokinetic profile of ametantrone has been characterized in clinical studies:
- Half-Life : The mean terminal half-life of ametantrone is approximately 25 hours, indicating prolonged exposure in the systemic circulation .
- Plasma Clearance : The estimated total-body plasma clearance is about 25.9 L/h/m², with a large volume of distribution averaging 568 L/m² .
- Excretion : Ametantrone is primarily eliminated through metabolic pathways rather than renal excretion, with only about 5.7% excreted unchanged in urine over 48 hours .
Case Studies and Clinical Trials
Several clinical studies have assessed the efficacy of ametantrone in treating different malignancies:
- Phase II Study : In a study involving patients with various cancers, a reduction in tumor colony-forming units was observed in 50% or more of cases for specific types such as breast and ovarian cancers .
- Combination Therapies : Ametantrone has been evaluated in combination with other chemotherapeutic agents to enhance its cytotoxic effects and overcome resistance mechanisms in tumor cells .
Research Findings
Recent studies have further elucidated the biological activity of ametantrone:
- DNA Cross-Linking Studies : Research demonstrated that ametantrone induces interstrand cross-links specifically in cellular systems, emphasizing the importance of metabolic activation for this process .
- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of anthracenediones have highlighted the significance of the alkyldiamine moiety in enhancing biological activity and DNA cross-linking capability .
Summary Table of Key Findings
Aspect | Details |
---|---|
Chemical Class | Anthracenedione |
Mechanism of Action | DNA intercalation and cross-linking |
Mean Half-Life | 25 hours |
Plasma Clearance | 25.9 L/h/m² |
Excretion (unchanged) | 5.7% over 48 hours |
Efficacy (Phase II) | Significant reduction in tumor colony units |
特性
IUPAC Name |
1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGSXKJJVBXWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70711-40-9 (diacetate salt) | |
Record name | Ametantrone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60215153 | |
Record name | Ametantrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64862-96-0 | |
Record name | Ametantrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64862-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ametantrone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ametantrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ametantrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMETANTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNT6041ST1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。